molecular formula C15H12N2O3 B12766375 p-Hydroxyphenytoin, (R)- CAS No. 57496-19-2

p-Hydroxyphenytoin, (R)-

Cat. No.: B12766375
CAS No.: 57496-19-2
M. Wt: 268.27 g/mol
InChI Key: XEEDURHPFVXALT-OAHLLOKOSA-N
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Description

p-Hydroxyphenytoin, ®- is a metabolite of phenytoin, a widely used antiepileptic drug. Phenytoin undergoes biotransformation primarily through para-hydroxylation to form p-Hydroxyphenytoin. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of phenytoin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyphenytoin involves the oxidative metabolism of phenytoin. This process is mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The formation of p-Hydroxyphenytoin proceeds via a reactive arene-oxide intermediate, which can also be converted into phenytoin dihydrodiol by microsomal epoxide hydrolase .

Industrial Production Methods

Industrial production of p-Hydroxyphenytoin typically involves the use of biocatalysts to facilitate the hydroxylation of phenytoin. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxyphenytoin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced phenytoin, and various substituted derivatives .

Scientific Research Applications

p-Hydroxyphenytoin has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Hydroxyphenytoin involves its interaction with cytochrome P450 enzymes. It is primarily metabolized by CYP2C9 and CYP2C19, leading to the formation of a reactive arene-oxide intermediate. This intermediate can either be converted to phenytoin dihydrodiol by microsomal epoxide hydrolase or further oxidized to form quinone derivatives . The molecular targets and pathways involved in its metabolism are crucial for understanding the pharmacokinetics of phenytoin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Hydroxyphenytoin, ®- is unique due to its specific stereochemistry and its role in the metabolism of phenytoin. The ®-enantiomer is formed preferentially by CYP2C9, whereas the (S)-enantiomer is formed by CYP2C19 . This stereospecificity is important for understanding the pharmacokinetics and pharmacodynamics of phenytoin .

Properties

CAS No.

57496-19-2

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

(5R)-5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m1/s1

InChI Key

XEEDURHPFVXALT-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

Origin of Product

United States

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